
3-Methyltetrahydrothiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylthiolan-3-amine: is an organic compound with the molecular formula C5H11NS It is a derivative of thiolane, featuring a methyl group and an amine group attached to the third carbon of the thiolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylthiolan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable thiolane derivative with an amine source. For example, starting with 3-methylthiolane, the compound can be reacted with ammonia or a primary amine under controlled conditions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of 3-methylthiolan-3-amine typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst presence, are optimized for maximum yield and purity. The process may also include purification steps like distillation or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions: 3-methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiolane derivatives.
科学的研究の応用
3-methylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用機序
The mechanism of action of 3-methylthiolan-3-amine involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the sulfur atom can engage in redox reactions. These interactions can influence the compound’s biological activity and chemical reactivity.
類似化合物との比較
N-methylthiolan-3-amine: A closely related compound with a similar structure but different substitution pattern.
Thiolan-3-amine: Lacks the methyl group, resulting in different chemical and biological properties.
3-methylthiolane: The parent compound without the amine group.
Uniqueness: 3-methylthiolan-3-amine is unique due to the presence of both a methyl group and an amine group on the thiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
3-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 |
InChIキー |
AHUUWCZYEAESGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




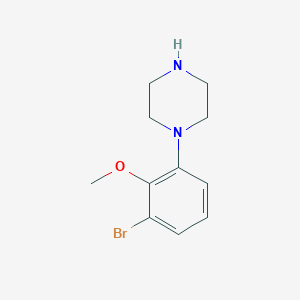
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)


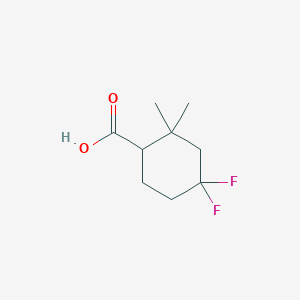
![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
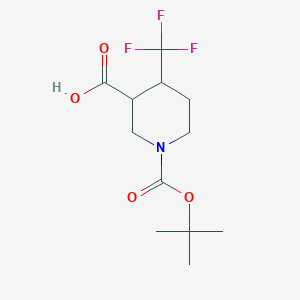
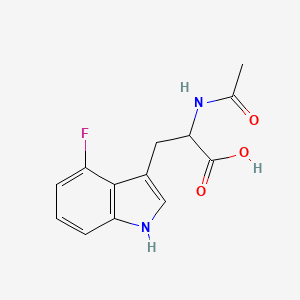
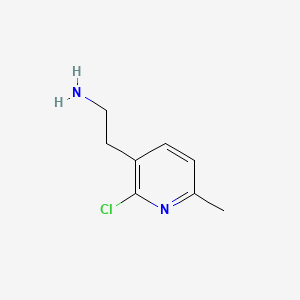

![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
